molecular formula C12H17NO2 B1395406 3-(4-Propoxyphenoxy)azetidine CAS No. 1220028-94-3

3-(4-Propoxyphenoxy)azetidine

Cat. No. B1395406
M. Wt: 207.27 g/mol
InChI Key: GPQROALGZYAKFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .


Molecular Structure Analysis

The molecular structure of azetidines is driven by a considerable ring strain, which makes them significantly more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Safety And Hazards

The safety and hazards of “3-(4-Propoxyphenoxy)azetidine” are not well-documented .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Therefore, future research may focus on further exploring the synthetic chemistry of azetidines and their potential applications .

properties

IUPAC Name

3-(4-propoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-7-14-10-3-5-11(6-4-10)15-12-8-13-9-12/h3-6,12-13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQROALGZYAKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Propoxyphenoxy)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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